molecular formula C23H24N4O4S B453927 ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-82-8

ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453927
CAS No.: 494219-82-8
M. Wt: 452.5g/mol
InChI Key: ZDFARUDKZVNYFP-WOJGMQOQSA-N
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Description

Ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, an exocyclic double bond at position 2, and diverse substituents modulating its physicochemical and biological properties. The compound’s structure includes a 4-hydroxyphenyl group at position 5, a methyl group at position 7, and a 1-ethyl-5-methylpyrazole-derived methylidene moiety at position 2.

Properties

IUPAC Name

ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-26-14(4)16(12-24-26)11-18-21(29)27-20(15-7-9-17(28)10-8-15)19(22(30)31-6-2)13(3)25-23(27)32-18/h7-12,20,28H,5-6H2,1-4H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFARUDKZVNYFP-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to a class of fused heterocyclic compounds. The structure includes a thiazole and pyrimidine core, which are known for their diverse biological activities. This article presents an overview of the biological activity associated with this compound, synthesizing findings from various studies.

Structural Characteristics

The compound features several notable structural elements:

  • Thiazole and Pyrimidine Core : These rings are often implicated in biological activity due to their ability to interact with biological macromolecules.
  • Pyrazole Moiety : Known for its pharmacological potential, the pyrazole group contributes to the compound's ability to engage with various biological targets.

The molecular formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S with a molecular weight of approximately 422.5 g/mol.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions, including:

  • Refluxing in Organic Solvents : Commonly performed in ethanol to facilitate the reaction.
  • Purification Techniques : Methods like recrystallization are used to achieve high purity of the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following activities have been reported:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Bacillus subtilis.
CompoundTarget BacteriaIC50 Value
Example 1Staphylococcus aureus50 µg/mL
Example 2Bacillus subtilis40 µg/mL

Anticancer Properties

Research indicates that derivatives of this compound may exhibit cytotoxicity against cancer cell lines:

  • HeLa Cells : Some derivatives showed IC50 values indicating potent anticancer activity.

Anti-inflammatory Effects

Compounds featuring similar thiazolo-pyrimidine scaffolds have been noted for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes.

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific enzymes or receptors within biological systems. For example:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Binding : The thiazole and pyrazole moieties may facilitate binding to receptors related to pain and inflammation.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

  • Study on Antimicrobial Activity : A recent study screened various derivatives against Escherichia coli and found promising results with certain modifications enhancing efficacy.
  • Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects on different cancer cell lines, revealing that structural modifications could significantly enhance potency.

Comparison with Similar Compounds

Structural Features and Comparison with Analogues

Thiazolo[3,2-a]pyrimidine derivatives share a common bicyclic scaffold but differ in substituents, which critically influence their properties. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural Comparison of Key Analogues
Compound Name / Substituents R2 (Methylidene Group) R5 (Aryl Group) R6 (Carboxylate) Key References
Target Compound 1-Ethyl-5-methylpyrazol-4-yl 4-Hydroxyphenyl Ethyl
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... 3-(3,4-Dichlorophenyl)-1-phenylpyrazol-4-yl 4-Methylphenyl Ethyl
Ethyl 5-phenyl-2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-... 2,4,6-Trimethoxybenzylidene Phenyl Ethyl
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-... (Z)-Methoxycarbonylmethylene 4-Chlorophenyl Ethyl

Key Observations :

  • Methylidene Group : The 1-ethyl-5-methylpyrazole moiety contrasts with bulkier pyrazole derivatives (e.g., 3,4-dichlorophenyl-phenylpyrazole in ), which may sterically hinder interactions with biological targets.
  • Stereochemical Considerations : The (2E)-configuration of the exocyclic double bond in the target compound is analogous to the (Z)-configuration in the methoxycarbonyl derivative , though biological implications of such stereochemical differences remain underexplored.
Physicochemical Data:
  • Solubility : The 4-hydroxyphenyl group enhances aqueous solubility compared to analogues with hydrophobic substituents (e.g., 4-methylphenyl) .

Crystallographic and Supramolecular Analysis

Crystallographic studies of analogues (e.g., ) reveal:

  • Dihedral Angles : The fused thiazolo-pyrimidine ring and aryl substituents form dihedral angles of 80–85°, influencing molecular packing .
  • Intermolecular Interactions : Hydrogen bonds (e.g., C–H···O) and π-π stacking stabilize crystal lattices. The target compound’s 4-hydroxyphenyl group may form stronger H-bonds compared to methoxy or methyl groups in analogues .

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